5-fluoro-2-hydroxypyridine-4-carboxylic acid 5-fluoro-2-hydroxypyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1214385-23-5
VCID: VC11517020
InChI: InChI=1S/C6H4FNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11)
SMILES:
Molecular Formula: C6H4FNO3
Molecular Weight: 157.10 g/mol

5-fluoro-2-hydroxypyridine-4-carboxylic acid

CAS No.: 1214385-23-5

Cat. No.: VC11517020

Molecular Formula: C6H4FNO3

Molecular Weight: 157.10 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-fluoro-2-hydroxypyridine-4-carboxylic acid - 1214385-23-5

Specification

CAS No. 1214385-23-5
Molecular Formula C6H4FNO3
Molecular Weight 157.10 g/mol
IUPAC Name 5-fluoro-2-oxo-1H-pyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H4FNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11)
Standard InChI Key SQAUYVSHDAQVEK-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CNC1=O)F)C(=O)O

Introduction

Molecular Structure and Nomenclature

The systematic IUPAC name for the compound is 5-fluoropyridine-2,4-dicarboxylic acid, though it is more commonly referred to as 5-fluoro-2-hydroxypyridine-4-carboxylic acid in informal contexts. Its molecular formula is C₆H₄FNO₃, with a molecular weight of 157.10 g/mol. The pyridine ring substitution pattern distinguishes it from closely related structures:

  • Position 2: Hydroxyl (-OH) group.

  • Position 4: Carboxylic acid (-COOH) group.

  • Position 5: Fluorine (-F) atom.

This arrangement creates a unique electronic environment, influencing tautomerism, solubility, and reactivity. For example, the hydroxyl and carboxylic acid groups may engage in intramolecular hydrogen bonding, stabilizing specific tautomeric forms .

Synthetic Approaches

While no direct synthesis of 5-fluoro-2-hydroxypyridine-4-carboxylic acid is documented, methodologies for analogous compounds offer plausible routes:

Oxidation of Fluorinated Aldehydes

The synthesis of 5-fluoro-2-picolinic acid (C₆H₄FNO₂) involves oxidizing 5-fluoropyridine-2-carbaldehyde using sodium chlorite (NaClO₂) in a dimethyl sulfoxide (DMSO)/water system . Adapting this method, introducing a hydroxyl group at position 2 could involve:

  • Hydroxylation: Electrophilic substitution using hydroxylamine or nitration followed by reduction.

  • Oxidation: Subsequent oxidation of intermediate aldehydes to carboxylic acids.

Multi-Step Functionalization

A patent describing the synthesis of 5-hydroxypyrimidine-2-carboxylic acid (CN103880757A) provides a template for multi-step functionalization :

  • Benzyl Protection: Reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol to introduce a benzyloxy group.

  • Hydrolysis: Alkaline hydrolysis of the nitrile to a carboxylic acid, followed by acid-mediated deprotection.
    Adapting this to pyridine systems could involve fluorination at position 5 prior to hydroxylation.

Physicochemical Properties

Extrapolating from structurally similar compounds (Table 1):

Table 1: Comparative Properties of Fluorinated Pyridine Derivatives

Property5-Fluoro-2-picolinic acid 5-Hydroxypyrimidine-2-carboxylic acid 5-Fluoro-2-hydroxypyridine-4-carboxylic acid (Predicted)
Molecular FormulaC₆H₄FNO₂C₅H₃N₂O₃C₆H₄FNO₃
Melting Point164–166°CNot reported170–175°C (estimated)
SolubilitySoluble in methanolSoluble in waterModerate in polar solvents
pKa3.58 ± 0.10~2.5 (carboxylic acid)~2.8 (carboxylic acid), ~8.1 (hydroxyl)

Key observations:

  • The fluorine atom at position 5 enhances electronegativity, potentially lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs .

  • The hydroxyl group introduces tautomeric equilibria, as seen in 5-hydroxynicotinic acid derivatives .

Tautomerism and Stability

Hydroxypyridinecarboxylic acids exhibit tautomerism between oxo (keto) and hydroxy (enol) forms. For 5-fluoro-2-hydroxypyridine-4-carboxylic acid:

  • Oxo Tautomer: Features a pyridone ring with a C=O group at position 2 and a carboxylic acid at position 4.

  • Hydroxy Tautomer: Retains the hydroxyl group at position 2.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient routes for large-scale production.

  • Tautomeric Studies: Experimental validation of tautomer ratios via NMR and X-ray crystallography.

  • Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.

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